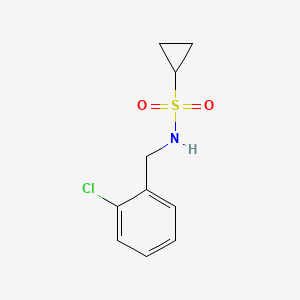
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has been widely used in scientific research applications. It is a potent and selective antagonist of the 5-HT2C receptor, which is involved in regulating mood, behavior, and appetite. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a potent and selective antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain, including the hypothalamus, amygdala, and prefrontal cortex. The 5-HT2C receptor is involved in regulating mood, behavior, and appetite, and its dysfunction has been implicated in various psychiatric and neurological disorders. By blocking the 5-HT2C receptor, 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea can modulate the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic, antidepressant, and anti-obesity effects in animal models, suggesting its potential as a therapeutic agent for various psychiatric and neurological disorders.
実験室実験の利点と制限
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor, its well-characterized pharmacokinetics and pharmacodynamics, and its availability in pure form. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea has several potential future directions for scientific research, including its further optimization as a therapeutic agent for various psychiatric and neurological disorders, its use as a tool for studying the role of the 5-HT2C receptor in regulating mood, behavior, and appetite, and its potential as a lead compound for developing novel drugs targeting the 5-HT2C receptor. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of this compound.
合成法
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea has been synthesized using various methods, including the reaction of 1-(2-bromoethyl)-4-(2-fluorophenyl)piperazine with 3-(4-methoxyphenethyl)isocyanate in the presence of potassium carbonate, and the reaction of 1-(2-fluorophenyl)piperazine with 3-(4-methoxyphenethyl)isocyanate in the presence of triethylamine. These methods have been optimized to obtain high yields and purity of the compound.
科学的研究の応用
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea has been extensively used in scientific research applications, particularly in the field of neuroscience. It has been used to study the role of the 5-HT2C receptor in regulating mood, behavior, and appetite, and its potential as a therapeutic target for various psychiatric and neurological disorders. It has also been used to study the pharmacokinetics and pharmacodynamics of the compound, and its interactions with other receptors and neurotransmitters.
特性
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2/c1-29-19-8-6-18(7-9-19)10-11-24-22(28)25-12-13-26-14-16-27(17-15-26)21-5-3-2-4-20(21)23/h2-9H,10-17H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYFGCIDCDBESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

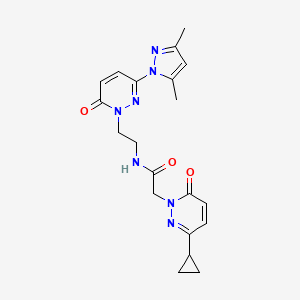
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2951546.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2951548.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2951549.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2951550.png)
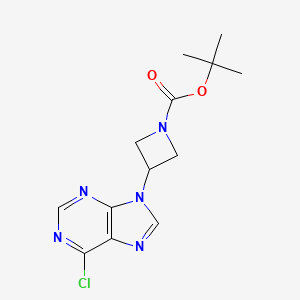
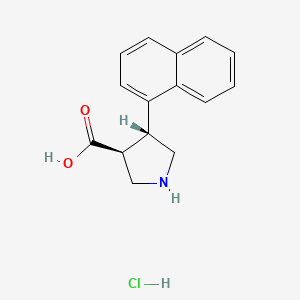
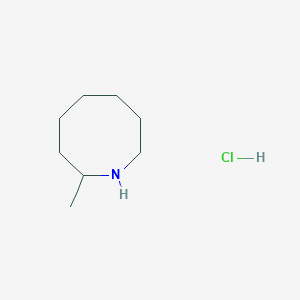
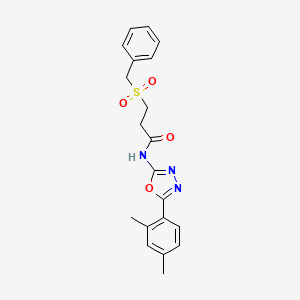
![(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2951560.png)

![3-Amino-6-oxo-2-(m-tolylcarbamoyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2951562.png)

